1-[4-(2-chloro-4-methylphenoxy)butyl]pyrrolidine
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Overview
Description
1-[4-(2-chloro-4-methylphenoxy)butyl]pyrrolidine is an organic compound with the molecular formula C15H22ClNO. It is characterized by the presence of a pyrrolidine ring attached to a butyl chain, which is further connected to a chloromethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-chloro-4-methylphenoxy)butyl]pyrrolidine typically involves the reaction of 2-chloro-4-methylphenol with 1,4-dibromobutane to form 4-(2-chloro-4-methylphenoxy)butane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-chloro-4-methylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
1-[4-(2-chloro-4-methylphenoxy)butyl]pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloro-4-methylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-chlorophenoxy)butyl]pyrrolidine
- 1-[4-(4-methylphenoxy)butyl]pyrrolidine
- 1-[4-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine
Uniqueness
1-[4-(2-chloro-4-methylphenoxy)butyl]pyrrolidine is unique due to the presence of both a chloromethylphenoxy group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(2-chloro-4-methylphenoxy)butyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-13-6-7-15(14(16)12-13)18-11-5-4-10-17-8-2-3-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKHFWSOWDBVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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